molecular formula C18H17Cl2N5O B2511475 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)pipérazine-1-carboxamide CAS No. 1211102-78-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)pipérazine-1-carboxamide

Numéro de catalogue: B2511475
Numéro CAS: 1211102-78-1
Poids moléculaire: 390.27
Clé InChI: JODYIGCHMQAMCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further substituted with a dichlorophenyl group

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following molecular formula: C19H19Cl2N4OC_{19}H_{19}Cl_2N_4O with a molecular weight of approximately 396.29 g/mol. Its structure features a benzimidazole moiety linked to a piperazine ring, which is crucial for its biological activity.

Biological Applications

1. Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can inhibit the growth of various cancer cell lines, including colorectal and lung cancers. The anticancer mechanism is often attributed to the interference with DNA synthesis and cell cycle progression.

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the aromatic rings enhances their antimicrobial potency.

Case Study 1: Anticancer Evaluation

In a study published in PMC, researchers synthesized various derivatives of benzimidazole and evaluated their anticancer effects against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial activities of similar piperazine derivatives. The synthesized compounds were tested against several bacterial strains using the tube dilution method. Results showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for various strains, demonstrating their potential as broad-spectrum antimicrobial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug design .

Activité Biologique

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS No. 1998160-90-9) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological properties, including its antibacterial, antiviral, and receptor-modulating activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N4OC_{19}H_{16}Cl_{2}N_{4}O with a molecular weight of 367.26 g/mol. Its structure features a benzimidazole ring, a piperazine moiety, and a dichlorophenyl substituent, which contribute to its biological activity.

Antibacterial Activity

Research has indicated that benzimidazole derivatives exhibit significant antibacterial properties. A study highlighted several derivatives with varying degrees of efficacy against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Target Organism
Benzimidazole Derivative A3.12Staphylococcus aureus
Benzimidazole Derivative B12.5Escherichia coli
Reference Drug (Ciprofloxacin)2.0Both

The compound's structure allows it to interfere with bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

Benzimidazole derivatives have shown promising antiviral activity against several viruses. Notably, compounds similar to 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide have been evaluated for their efficacy against hepatitis C virus (HCV). The EC50 values for some related compounds were reported as follows:

CompoundEC50 (nM)Virus
Compound X0.028HCV Genotype 1a
Compound Y0.007HCV Genotype 1b

These results suggest that modifications in the benzimidazole structure can lead to enhanced antiviral properties .

Receptor Modulation

The compound has also been studied for its interaction with dopamine receptors, particularly the D3 receptor. In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation, indicating its potential as a selective D3 receptor agonist:

ParameterValue
D3R Agonist Activity (EC50)710 nM
D2R Antagonist Activity (IC50)15,700 nM

This selectivity could position it as a therapeutic option for neuropsychiatric disorders .

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study synthesized various benzimidazole derivatives and tested them against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments.
  • Antiviral Screening : In a screening assay against HCV, derivatives of benzimidazole showed significant inhibitory effects, suggesting that further structural optimization could yield more potent antiviral agents.
  • Neuroprotective Effects : Research involving the compound's interaction with dopaminergic pathways revealed protective effects on neuronal cultures exposed to neurotoxic agents, highlighting its potential in treating neurodegenerative diseases .

Propriétés

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O/c19-13-6-5-12(11-14(13)20)21-18(26)25-9-7-24(8-10-25)17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYIGCHMQAMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.